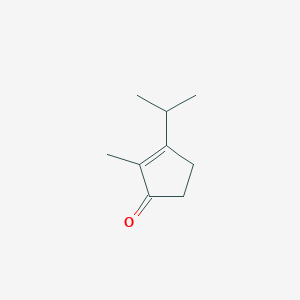
2-Cyclopenten-1-one, 2-methyl-3-(1-methylethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Cyclopenten-1-one, 2-methyl-3-(1-methylethyl)- is an organic compound with the molecular formula C10H16O It is a derivative of cyclopentenone, featuring a cyclopentene ring with a ketone functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclopenten-1-one, 2-methyl-3-(1-methylethyl)- can be achieved through several methods. One common approach involves the Nazarov cyclization reaction, where divinyl ketones undergo cyclization to form cyclopentenones . Another method is the Saegusa–Ito oxidation, which converts cyclopentanones to cyclopentenones . Additionally, ring-closing metathesis of dienes and oxidation of cyclic allylic alcohols are also employed .
Industrial Production Methods
Industrial production of 2-Cyclopenten-1-one, 2-methyl-3-(1-methylethyl)- typically involves large-scale chemical processes that ensure high yield and purity. These methods often utilize catalysts and optimized reaction conditions to achieve efficient synthesis.
Chemical Reactions Analysis
Types of Reactions
2-Cyclopenten-1-one, 2-methyl-3-(1-methylethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace certain groups in the molecule.
Addition: It can undergo conjugate addition reactions with nucleophiles, such as organocopper reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like organocopper compounds . Reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and specific solvents.
Major Products
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution and addition reactions can lead to a variety of substituted cyclopentenone derivatives .
Scientific Research Applications
2-Cyclopenten-1-one, 2-methyl-3-(1-methylethyl)- has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including anti-inflammatory and antimicrobial properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development.
Industry: It is utilized in the production of fragrances, flavors, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Cyclopenten-1-one, 2-methyl-3-(1-methylethyl)- involves its interaction with molecular targets and pathways. As an enone, it can participate in Michael addition reactions, where nucleophiles add to the β-carbon of the α,β-unsaturated ketone. This reactivity is crucial for its biological and chemical activities .
Comparison with Similar Compounds
Similar Compounds
2-Cyclopenten-1-one, 3-methyl-: This compound has a similar structure but differs in the position of the methyl group.
2-Methyl-2-cyclopenten-1-one: Another related compound with a methyl group at a different position on the cyclopentene ring.
Uniqueness
2-Cyclopenten-1-one, 2-methyl-3-(1-methylethyl)- is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry .
Properties
CAS No. |
57374-41-1 |
|---|---|
Molecular Formula |
C9H14O |
Molecular Weight |
138.21 g/mol |
IUPAC Name |
2-methyl-3-propan-2-ylcyclopent-2-en-1-one |
InChI |
InChI=1S/C9H14O/c1-6(2)8-4-5-9(10)7(8)3/h6H,4-5H2,1-3H3 |
InChI Key |
UCMZJIACGGSAGM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(CCC1=O)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















